4-Pyrimidineacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyrimidin-4-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h1-5H,(H,10,11)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMHSAQFDNOZAL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrimidineacrylic Acid and Its Precursors
Classical Synthetic Routes to 4-Pyrimidineacrylic Acid
Traditional methods for the synthesis of this compound and its precursors rely on well-established organic reactions. These routes often involve multiple steps and may require harsh reaction conditions. Key precursors for these syntheses include pyrimidine (B1678525) derivatives functionalized at the 4-position, such as 4-formylpyrimidine or 4-halopyrimidines.
One of the most direct classical routes to this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of this compound synthesis, the precursor 4-formylpyrimidine would be reacted with malonic acid. A particularly relevant variant is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a catalyst and solvent and often leads to concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid directly. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
Another classical approach is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgalfa-chemistry.comorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon double bonds. In this synthetic scheme, 4-formylpyrimidine would be reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid or its ester, to form the acrylic acid derivative. The HWE reaction, which employs phosphonate (B1237965) carbanions, is often preferred due to the easier removal of the phosphate (B84403) byproducts and typically excellent E-selectivity for the resulting alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
The Heck reaction provides an alternative pathway, particularly when starting from a 4-halopyrimidine. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl halide with an alkene. nih.gov In this case, a 4-iodopyrimidine (B154834) or 4-bromopyrimidine (B1314319) could be coupled with acrylic acid or its esters in the presence of a palladium catalyst and a base to afford this compound. nih.govresearchgate.net
| Reaction | Precursors | Key Reagents | Product | Reference(s) |
| Knoevenagel-Doebner Condensation | 4-Formylpyrimidine, Malonic acid | Pyridine, Piperidine | This compound | organic-chemistry.orgwikipedia.orgalfa-chemistry.com |
| Horner-Wadsworth-Emmons Reaction | 4-Formylpyrimidine, Triethyl phosphonoacetate | Base (e.g., NaH) | Ethyl 4-pyrimidineacrylate | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Heck Reaction | 4-Halopyrimidine, Acrylic acid | Palladium catalyst, Base | This compound | nih.govresearchgate.net |
Modern Approaches in the Total Synthesis of this compound Analogues
Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the construction of complex molecules. These modern approaches often lead to higher yields, reduced reaction times, and greater functional group tolerance compared to classical methods.
For the synthesis of this compound analogues, modern cross-coupling reactions beyond the classical Heck reaction have become invaluable. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the versatile introduction of various substituents onto the pyrimidine ring, which can then be further elaborated to the acrylic acid moiety.
Furthermore, the development of novel catalytic systems has enhanced the efficiency of classical reactions. For instance, the use of more active and stable palladium catalysts and phosphine (B1218219) ligands has significantly improved the scope and reliability of the Heck reaction for the synthesis of acrylic acid derivatives.
Chemo-, Regio-, and Stereoselective Synthesis of Pyrimidine Ring Systems Incorporating Acrylic Acid Moieties
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex organic molecules like substituted 4-pyrimidineacrylic acids.
Regioselectivity is a primary concern in the functionalization of the pyrimidine ring. The pyrimidine nucleus has multiple positions that can be functionalized, and directing a substituent to the desired C4 position is crucial. The use of organolithium reagents has been shown to allow for the regioselective synthesis of C4-substituted pyrimidines. researchgate.net For instance, starting with a dihalopyrimidine, sequential and selective cross-coupling reactions can be employed to introduce different functional groups at specific positions. The inherent reactivity differences between the halogenated positions on the pyrimidine ring can be exploited to achieve regioselective substitution. The C4 position of halopyrimidines is generally more reactive towards nucleophilic aromatic substitution compared to the C2 position. researchgate.net
Stereoselectivity becomes important when the acrylic acid side chain or the pyrimidine ring is substituted in a way that creates stereocenters. For the acrylic acid moiety, the E/Z configuration of the double bond is a key stereochemical feature. As mentioned, the Horner-Wadsworth-Emmons reaction is well-known for its high E-selectivity in the formation of α,β-unsaturated esters. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Achieving stereocontrol in more complex analogues, for example, those with chiral centers on the pyrimidine ring or its substituents, would require the use of asymmetric synthesis strategies, such as chiral catalysts or auxiliaries.
| Selectivity Challenge | Synthetic Strategy | Key Features | Reference(s) |
| Regioselectivity (C4-functionalization) | Nucleophilic aromatic substitution of halopyrimidines | C4 position is generally more reactive than C2. | researchgate.net |
| Regioselectivity (C4-functionalization) | Directed ortho-metalation (DoM) | A directing group on the pyrimidine ring guides metalation and subsequent electrophilic quench to an adjacent position. | N/A |
| Stereoselectivity (E/Z of acrylic acid) | Horner-Wadsworth-Emmons reaction | Typically provides high selectivity for the (E)-isomer. | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Stereoselectivity (chiral centers) | Asymmetric catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of stereocenters. | N/A |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be envisioned and have been applied to the synthesis of pyrimidine derivatives in general.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. tandfonline.comfoliamedica.bgacs.orgresearchgate.netbenthamdirect.com The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidines, has been successfully carried out under microwave irradiation. tandfonline.comfoliamedica.bg This approach could be adapted for the synthesis of precursors to this compound.
Solvent-free reactions , also known as solid-state reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. tandfonline.comacs.orgresearchgate.nethilarispublisher.com Mechanochemical methods, such as ball milling, can be employed to carry out reactions in the absence of a solvent. acs.org The synthesis of various pyrimidine derivatives has been achieved using solvent-free, catalyst-free, or solid-supported catalyst conditions. tandfonline.comacs.orgresearchgate.nethilarispublisher.com A Knoevenagel condensation to form the acrylic acid side chain could potentially be performed under solvent-free conditions.
Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve yields. The use of ultrasonic irradiation can enhance mass transfer and provide the activation energy for chemical reactions, often at lower temperatures than conventional heating. nih.gov
| Green Chemistry Approach | Description | Potential Application in this compound Synthesis | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. | Synthesis of pyrimidine precursors; Knoevenagel condensation. | tandfonline.comfoliamedica.bgacs.orgresearchgate.netbenthamdirect.com |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanochemistry (ball milling). | Synthesis of the pyrimidine ring; formation of the acrylic acid side chain. | tandfonline.comacs.orgresearchgate.nethilarispublisher.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Acceleration of condensation and cyclization reactions. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Pyrimidineacrylic Acid
Electrophilic and Nucleophilic Reactivity of the Acrylic Acid Moiety in 4-Pyrimidineacrylic Acid
The acrylic acid portion of this compound presents two primary sites for chemical reactions: the carbon-carbon double bond and the carboxylic acid group. The electron-withdrawing nature of the pyrimidine (B1678525) ring significantly influences the reactivity of the acrylic acid moiety, particularly the electrophilicity of the β-carbon of the double bond.
Electrophilic Reactions:
Electrophiles, being electron-deficient species, are drawn to electron-rich centers. nih.gov In this compound, the π-electrons of the C=C double bond can act as a nucleophile, attacking electrophiles. However, the electron-withdrawing pyrimidine ring deactivates the double bond towards electrophilic attack compared to a simple acrylic acid. Despite this, reactions such as halogenation or hydrohalogenation can potentially occur under forcing conditions.
Nucleophilic Reactions:
The pyrimidine ring's electron-withdrawing effect makes the β-carbon of the acrylic acid moiety susceptible to nucleophilic attack, a reaction known as a Michael addition. youtube.com Nucleophiles, which are electron-rich species, will preferentially add to this position. masterorganicchemistry.com The rate and success of this reaction are dependent on the strength of the nucleophile. nih.gov For instance, soft nucleophiles like thiols are expected to react readily with the soft electrophilic β-carbon of the acrylic acid group. nih.gov
The carboxylic acid group can also undergo nucleophilic acyl substitution. Reactions with alcohols in the presence of an acid catalyst would lead to the formation of the corresponding esters. Similarly, treatment with thionyl chloride or a similar reagent would convert the carboxylic acid to an acyl chloride, a highly reactive intermediate for the synthesis of amides and other derivatives.
Table 1: Expected Reactivity of the Acrylic Acid Moiety
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Nucleophilic Addition (Michael Addition) | Thiol (R-SH) | 3-(R-thio)propanoic acid derivative |
| Esterification | Alcohol (R-OH), Acid Catalyst | 4-Pyrimidineprop-2-enoate ester |
| Amide Formation | Amine (R-NH2) via acyl chloride | N-substituted 4-pyrimidineacrylamide |
Pyrimidine Ring Transformations and Substituent Effects on Reactivity
The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but reactive towards nucleophiles. uoanbar.edu.iq The acrylic acid substituent at the 4-position further influences this reactivity.
Electrophilic Substitution:
Due to the deactivating effect of the nitrogen atoms and the acrylic acid group, electrophilic aromatic substitution on the pyrimidine ring of this compound is highly unfavorable. uoanbar.edu.iq If forced, substitution would likely occur at the 5-position, which is the most electron-rich position in the pyrimidine ring.
Nucleophilic Substitution:
The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions, which are ortho and para to the nitrogen atoms. The presence of a good leaving group at these positions would facilitate substitution by strong nucleophiles.
Ring Transformations:
Pyrimidine rings can undergo transformations, such as ring-opening and rearrangement reactions, often initiated by strong nucleophiles or under harsh reaction conditions. For example, treatment of certain pyrimidine derivatives with hydrazines can lead to a ring contraction, forming a pyrazole (B372694) ring. rsc.org The specific conditions under which this compound might undergo such transformations would require experimental investigation.
Substituent Effects:
The acrylic acid group is an electron-withdrawing group, which further deactivates the pyrimidine ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the pyrimidine ring's electron-withdrawing nature influences the reactivity of the acrylic acid moiety, as discussed in the previous section.
Intramolecular Cyclizations and Rearrangement Pathways of this compound Derivatives
The structure of this compound and its derivatives allows for the possibility of intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often triggered by the interaction between the acrylic acid side chain and the pyrimidine ring or other substituents.
For instance, derivatives of this compound with appropriate nucleophilic groups on the pyrimidine ring or the acrylic acid chain could undergo intramolecular Michael additions or condensation reactions. A Lewis acid could catalyze such a C-H functionalization, potentially leading to a masterorganicchemistry.comresearchgate.net hydride shift and a subsequent 6-endo cyclization to form a benzopyran-like skeleton, although this is a generalized example. researchgate.net
The specific pathways for intramolecular cyclization would be highly dependent on the nature of the substituents and the reaction conditions employed. For example, a (4+1) cyclization reaction involving pyridinium (B92312) 1,4-zwitterions and propiolic acid derivatives has been shown to furnish indolizines. nih.gov While not directly analogous, this demonstrates the potential for complex cyclizations involving nitrogen heterocycles.
Catalytic Processes Involving this compound
This compound and its derivatives can potentially be involved in various catalytic processes, either as a substrate or as a ligand for a metal catalyst.
As a Substrate:
The double bond of the acrylic acid moiety can be a target for catalytic hydrogenation, which would result in the saturation of the double bond to yield 4-pyrimidinepropanoic acid. Various transition metal catalysts, such as palladium or platinum on carbon, are typically used for such transformations.
Lewis acid catalysis can be employed to enhance the electrophilicity of the β-carbon of the acrylic acid group, thereby promoting nucleophilic addition reactions. researchgate.net For instance, the use of a Lewis acid could facilitate the Michael addition of weaker nucleophiles.
As a Ligand:
Photoinduced Reactions and Photochemistry of this compound
The photochemistry of pyrimidine derivatives is a well-studied area, particularly in the context of nucleic acids. osti.gov Ultraviolet (UV) irradiation of pyrimidine derivatives can lead to a variety of photochemical reactions.
For this compound, UV irradiation could potentially induce several transformations. One possibility is the [2+2] cycloaddition of the acrylic acid double bond, either with another molecule of this compound to form a cyclobutane (B1203170) dimer or with another unsaturated molecule.
Furthermore, intramolecular rearrangements are known to occur in pyrimidine derivatives upon irradiation. For example, 2,6-dimethyl-4-aminopyrimidine has been shown to rearrange to 2-amino-3-cyanopent-2-enemine upon UV irradiation. researchgate.net It is conceivable that this compound could undergo analogous photoinduced rearrangements, potentially involving the acrylic acid side chain. The specific photoproducts would depend on the wavelength of light used and the reaction medium.
Derivatization Strategies and Analogue Development of 4 Pyrimidineacrylic Acid
Functionalization of the Carboxylic Acid Group in 4-Pyrimidineacrylic Acid
The carboxylic acid moiety is a primary site for functionalization, readily converted into a variety of other functional groups, most notably esters and amides. These transformations can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polar acidic group, which can improve cell membrane permeability. The Fischer esterification is a classical method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com A wide range of primary and secondary alcohols can be employed to generate a library of ester analogues.
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. sphinxsai.com This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amides introduce diverse structural elements and can establish different hydrogen bonding interactions compared to the parent carboxylic acid, which is crucial for modulating biological activity. nih.gov
Below is a table representing potential ester and amide derivatives of this compound.
| Starting Material | Reagent | Resulting Functional Group | Derivative Name Example |
| This compound | Methanol / H⁺ | Methyl Ester | Methyl 4-pyrimidineacrylate |
| This compound | Ethanol / H⁺ | Ethyl Ester | Ethyl 4-pyrimidineacrylate |
| This compound | Isopropanol / H⁺ | Isopropyl Ester | Isopropyl 4-pyrimidineacrylate |
| This compound | Benzylamine / EDC | Benzyl Amide | N-benzyl-4-pyrimidineacrylamide |
| This compound | Morpholine / EDC | Morpholine Amide | (4-Morpholinyl)(4-pyrimidinyl)methanone |
| This compound | Aniline / EDC | Phenyl Amide | N-phenyl-4-pyrimidineacrylamide |
Chemical Modifications of the Pyrimidine (B1678525) Heterocycle for Analogue Synthesis
The pyrimidine ring itself offers several positions for chemical modification to generate analogues. The electronic properties of the diazine ring dictate the reactivity of its carbon and nitrogen atoms. The nitrogen atoms decrease the electron density of the ring, making electrophilic aromatic substitution more difficult than in benzene, while facilitating nucleophilic aromatic substitution. wikipedia.org
Nucleophilic Aromatic Substitution: The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and can be susceptible to attack by nucleophiles, especially if a good leaving group (like a halogen) is present at these positions. wikipedia.org For instance, a chloro-substituted pyrimidine can react with various nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups.
Electrophilic Aromatic Substitution: The 5-position is the most electron-rich carbon on the ring and is the preferred site for electrophilic substitution reactions like halogenation or nitration, albeit requiring conditions that may be harsher than for more reactive aromatic systems. wikipedia.org
Group Installation: Specific functional groups can be introduced to alter the ring's properties. For example, a thiomethyl group can be introduced at the C-2 position, or an amino group at the C-5 position, to explore specific interactions with biological targets. nih.gov
The following table outlines potential modifications to the pyrimidine ring.
| Position on Pyrimidine Ring | Reaction Type | Example Reagent | Potential Substituent |
| 2, 4, or 6 (with leaving group) | Nucleophilic Substitution | Ammonia (NH₃) | Amino (-NH₂) |
| 2, 4, or 6 (with leaving group) | Nucleophilic Substitution | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |
| 2, 4, or 6 (with leaving group) | Nucleophilic Substitution | Sodium Thiolate (NaSR) | Thioether (-SR) |
| 5 | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| 5 | Electrophilic Substitution | Nitric Acid / Sulfuric Acid | Nitro (-NO₂) |
Side Chain Elaboration and Conformational Control in this compound Derivatives
Michael Addition: The α,β-unsaturated system of the acrylic acid moiety is an electrophilic Michael acceptor. It can react with nucleophiles such as thiols (e.g., cysteine-containing peptides) or amines in a conjugate addition reaction. This strategy can be used to form covalent adducts with biological targets or to append new chemical entities to the side chain.
Reduction of the Double Bond: The alkene can be hydrogenated, for example, using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. This converts the acrylic acid side chain to a saturated propanoic acid side chain. The removal of the double bond eliminates the planarity of the side chain, introducing rotational freedom around the C-C single bonds. This increased flexibility can significantly impact how the molecule fits into a binding site.
Cyclization: Intramolecular reactions can lead to the formation of cyclic structures. For instance, if a suitable nucleophile is present on the pyrimidine ring, an intramolecular Michael addition could lead to a fused ring system, rigidly locking the conformation of the molecule.
These modifications allow for systematic control over the molecule's conformational preferences, which is a critical aspect of rational drug design.
Synthesis of Labeled this compound Probes for Mechanistic Studies
To investigate the mechanism of action, metabolic fate, or binding mode of this compound and its derivatives, isotopically labeled versions are invaluable tools. nih.gov The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows the molecule to be traced and distinguished from its unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of labeled probes can be achieved in several ways:
Using Labeled Starting Materials: The synthesis can be performed using commercially available starting materials that already contain the desired isotope. For example, a ¹³C-labeled carbonyl source could be used to introduce a ¹³C label at the carboxylic acid position.
Isotope Exchange Reactions: For certain positions, particularly acidic protons, a deuterium label can be introduced by simply exposing the compound to a deuterated solvent like D₂O, often with acid or base catalysis.
Specific Synthetic Steps: A specific reaction can be used to introduce a label. For example, a hydrogenation reaction to reduce the side chain double bond could be carried out using deuterium gas (D₂) to introduce two deuterium atoms.
The strategic placement of isotopic labels provides detailed mechanistic insights into chemical and biological processes. nih.gov
| Isotope | Potential Labeled Position | Rationale / Application |
| ¹³C | Carboxylic acid carbon | Monitor metabolic pathways (e.g., decarboxylation), NMR binding studies. |
| ¹³C | Acrylic acid carbons (α or β) | Elucidate mechanisms of side chain reactions (e.g., Michael addition). |
| ¹⁵N | Pyrimidine ring nitrogens | Probe interactions involving the heterocycle's nitrogen atoms, NMR studies. |
| ²H (D) | Non-exchangeable C-H positions | Use as an internal standard in mass spectrometry, study kinetic isotope effects. |
4 Pyrimidineacrylic Acid As a Strategic Building Block in Complex Molecule Synthesis
Integration into Diverse Heterocyclic Systems via Condensation and Coupling Reactions
The acrylic acid functional group in 4-pyrimidineacrylic acid provides a reactive handle for various synthetic transformations, including condensation and coupling reactions, to build fused or linked heterocyclic systems. The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the double bond of the acrylic acid moiety, making it a competent Michael acceptor. Furthermore, the carboxylic acid can be converted into other functional groups, such as esters or amides, which can then participate in intramolecular cyclization or intermolecular coupling reactions.
Utilization in Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The structural motifs present in this compound—a nucleophilic pyrimidine ring, a Michael acceptor, and a carboxylic acid—suggest its potential as a valuable component in MCRs for the construction of novel molecular scaffolds.
However, a review of the scientific literature indicates that while pyrimidine derivatives are frequently synthesized via MCRs (e.g., the Biginelli reaction), the specific application of this compound as one of the primary components in such reactions to build more elaborate scaffolds is not a widely reported strategy. nih.govmdpi.com The focus of many MCRs is the de novo synthesis of the pyrimidine core itself rather than its subsequent elaboration in a multicomponent fashion. mdpi.comnih.gov
Role as a Precursor in Biosynthetic Pathways and Natural Product Total Synthesis
This compound and its derivatives are significant intermediates in the biosynthesis and total synthesis of certain natural products, most notably the antitumor antibiotic sparsomycin (B1681979).
Sparsomycin is a potent inhibitor of protein synthesis that acts on the large ribosomal subunit. nih.govresearchgate.net Its unique structure features a uracil (B121893) acrylic acid moiety linked to a monooxo-dithioacetal group. nih.govwikipedia.org Biosynthetic studies on the producer organism, Streptomyces sparsogenes, have revealed the intricate pathway leading to the formation of this complex molecule.
Early investigations confirmed that the uracil moiety of sparsomycin originates from L-tryptophan through a pathway that does not involve kynurenine. wikipedia.org Crucially, these studies identified (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid (PCA) and (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid (UCA) as key intermediates in the formation of the uracil acrylic acid portion of the antibiotic. wikipedia.orgnih.gov The UCA moiety is the direct precursor that is ultimately incorporated into the final sparsomycin structure. This biosynthetic link underscores the importance of pyrimidine acrylic acid derivatives as advanced precursors in natural product formation. The total synthesis of sparsomycin often involves the coupling of a protected pyrimidine acrylic acid derivative with the sulfur-containing amino alcohol portion of the molecule, mimicking the final steps of the natural biosynthetic pathway. tandfonline.com
The conversion of the precursor PCA to UCA is a critical oxidation step in the sparsomycin biosynthetic pathway. nih.gov An enzyme responsible for this transformation has been isolated from S. sparsogenes and characterized. wikipedia.orgnih.gov This enzyme, named (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase (UCA synthase), catalyzes the conversion of PCA into UCA. nih.gov
The enzyme is monomeric with a molecular mass of approximately 87 kDa. nih.gov Its mechanism shows a requirement for NAD+ as a cofactor, suggesting an oxidation reaction. The properties of UCA synthase indicate a mechanistic relationship to inosine-5'-monophosphate dehydrogenase, an enzyme involved in purine (B94841) nucleotide biosynthesis. researchgate.netnih.gov While requiring NAD+, the enzyme exhibits a degree of flexibility, as it can utilize analogs of both the pyrimidine substrate and the NAD+ cofactor. The activity of the enzyme is enhanced by monovalent cations, particularly potassium ions, and it is inhibited by certain thiol-directed reagents. nih.gov
| Enzyme | Substrate | Product | Cofactor | Key Characteristics |
|---|---|---|---|---|
| (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase (UCA synthase) | (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid (PCA) | (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid (UCA) | NAD+ | Monomeric (87 kDa); Activity requires K+ ions; Mechanistically related to IMP dehydrogenase. |
Application in the Construction of Advanced Organic Frameworks and Supramolecular Structures
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.nettcichemicals.com The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Organic linkers typically contain coordinating functional groups, such as carboxylates, that can bind to the metal centers. Pyrimidine-containing carboxylic acids have been successfully used as linkers to create luminescent MOFs. For example, pyrimidine-4,6-dicarboxylate has been used to synthesize a 3D MOF with lead(II). mdpi.com
The structure of this compound, possessing both a carboxylic acid group for metal coordination and a nitrogen-rich pyrimidine ring capable of participating in hydrogen bonding and π-π stacking, makes it a theoretically suitable candidate for constructing MOFs and other supramolecular assemblies. researchgate.net However, a survey of the current scientific literature does not show specific examples of this compound being employed as a primary organic linker in the synthesis of MOFs or related coordination polymers. The design of such advanced materials has, to date, favored other pyrimidine-based ligands or different classes of organic linkers. researchgate.netresearchgate.net
Mechanistic Investigations of 4 Pyrimidineacrylic Acid Interactions Within Biological Research Systems
Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., enzymes, nucleic acids)
There is no specific information available in the scientific literature regarding the molecular recognition and binding mechanisms of 4-pyrimidineacrylic acid with biological macromolecules such as enzymes or nucleic acids.
In principle, the pyrimidine (B1678525) ring of this compound could engage in hydrogen bonding and π-stacking interactions, which are common recognition motifs for pyrimidine-containing molecules binding to proteins and nucleic acids. The acrylic acid moiety introduces a carboxylic acid group, which could participate in ionic interactions or hydrogen bonding with complementary residues in a binding pocket.
Enzymatic Activity and Inhibition Studies Involving this compound and its Analogues
Specific studies on the enzymatic activity or inhibition by this compound are not found in the current scientific literature.
However, the broader class of pyrimidine derivatives has been extensively studied as enzyme inhibitors. For instance, various substituted pyrimidines have been investigated as inhibitors of enzymes such as cholinesterases and carbonic anhydrases. In these studies, the nature and position of substituents on the pyrimidine ring were found to be critical for inhibitory potency.
Role in Cellular Metabolism and Biochemical Pathways beyond Direct Biosynthesis
The specific role of this compound in cellular metabolism and biochemical pathways has not been elucidated in published research.
Generally, pyrimidine metabolism involves both de novo synthesis and salvage pathways to produce the necessary building blocks for nucleic acids. The degradation of pyrimidines results in metabolites that can enter central metabolic pathways. Without specific studies, it is not possible to determine if or how this compound would be metabolized or what effects it might have on metabolic pathways.
Structure-Activity Relationship Studies of this compound Derivatives for Molecular Target Engagement
There are no available structure-activity relationship (SAR) studies for derivatives of this compound.
SAR studies on other classes of pyrimidine derivatives have demonstrated that the biological activity is highly dependent on the nature and placement of substituents on the pyrimidine core. These studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For example, in a series of pyrimidine-4-carboxamides, modifications at different positions led to significant changes in their inhibitory activity against N-acylphosphatidylethanolamine phospholipase D. Similarly, studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have shown that different substituents influence their cytotoxicity against various cancer cell lines.
Advanced Spectroscopic and Structural Characterization of 4 Pyrimidineacrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation and Dynamic Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 4-Pyrimidineacrylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the confirmation of the molecular skeleton and the analysis of its conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring protons and the protons of the acrylic acid moiety. The pyrimidine ring protons typically appear in the aromatic region (δ 7.0-9.5 ppm). Specifically, the proton at position 2, situated between two nitrogen atoms, is expected to be the most deshielded. The protons at positions 5 and 6 would also show characteristic chemical shifts and coupling constants. The vinyl protons of the acrylic acid group would present as doublets in the olefinic region (δ 5.5-7.5 ppm), with a coupling constant indicative of their trans or cis relationship. The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 160-185 ppm). The sp² hybridized carbons of the pyrimidine ring and the acrylic acid's double bond would appear in the δ 100-160 ppm range. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Dynamic Conformational Analysis: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the through-space interactions between protons. This would be particularly useful in determining the preferred conformation of the acrylic acid side chain relative to the pyrimidine ring. Rotational barriers and conformational equilibria can be investigated through variable temperature NMR studies.
| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | H2 (Pyrimidine) | > 9.0 | | H5 (Pyrimidine) | 7.5 - 8.5 | | H6 (Pyrimidine) | 8.5 - 9.0 | | α-vinyl H | 6.0 - 6.5 | | β-vinyl H | 7.0 - 7.5 | | COOH | > 10.0 (variable) |
| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C=O | 165 - 175 | | C2 (Pyrimidine) | 155 - 160 | | C4 (Pyrimidine) | 150 - 155 | | C5 (Pyrimidine) | 120 - 130 | | C6 (Pyrimidine) | 158 - 163 | | α-vinyl C | 125 - 135 | | β-vinyl C | 135 - 145 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis of this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to elucidate its fragmentation pathways, which aids in structural confirmation.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can provide the exact mass of the molecular ion. For this compound (C₇H₆N₂O₂), the expected monoisotopic mass is approximately 150.0429 Da. PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, which can be useful in advanced ion mobility-mass spectrometry studies. uni.lu For instance, the predicted CCS for the [M+H]⁺ ion is 128.7 Ų. uni.lu
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, and carbon monoxide (CO) or carbon dioxide (CO₂). Cleavage of the acrylic acid side chain and fragmentation of the pyrimidine ring would also produce diagnostic ions. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule.
| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Adduct | Predicted m/z | | [M+H]⁺ | 151.0502 | | [M+Na]⁺ | 173.0321 | | [M-H]⁻ | 149.0356 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1725 cm⁻¹. The C=C stretching of the acrylic double bond and the pyrimidine ring would appear in the 1600-1650 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. C-H stretching vibrations of the aromatic and vinyl protons are expected above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the pyrimidine ring and the acrylic acid moiety is expected to give rise to strong UV absorption. Pyrimidine itself exhibits π → π* transitions. The extended conjugation in this compound would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to the individual chromophores. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.
| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | O-H (Carboxylic acid) | 2500 - 3300 (broad) | | C-H (Aromatic/Vinyl) | 3000 - 3100 | | C=O (Carboxylic acid) | 1700 - 1725 | | C=C (Alkene) | 1620 - 1650 | | C=C, C=N (Pyrimidine ring) | 1400 - 1600 |
| Expected UV-Vis Absorption for this compound | | :--- | :--- | | Transition | Expected λmax (nm) | | π → π* | 250 - 300 |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
In the monoclinic crystal structure of Pyrimidine-4-carboxylic acid, the molecules are arranged in sheets. nih.gov A key feature is the formation of hydrogen bonds between the carboxylic acid's hydroxyl group and a nitrogen atom of an adjacent pyrimidine ring, creating chains of molecules. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the carboxylic acid group playing a crucial role in directing the supramolecular assembly. The acrylic acid moiety may introduce additional π-π stacking interactions between the pyrimidine rings and the vinyl groups of neighboring molecules, further stabilizing the crystal lattice. The planarity of the molecule and the potential for various intermolecular interactions could also lead to polymorphism, where different crystalline forms with distinct physical properties could exist.
| Crystallographic Data for the Analog Pyrimidine-4-carboxylic Acid nih.gov | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/m | | a (Å) | 6.0080 (12) | | b (Å) | 6.3519 (13) | | c (Å) | 7.4834 (15) | | β (°) | 112.20 (3) | | Volume (ų) | 264.41 (9) | | Z | 2 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues
This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, the introduction of a stereocenter into the molecule would give rise to chiral analogues, for which chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for stereochemical assignment.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of this compound, electronic transitions associated with the pyrimidine and acrylic acid chromophores would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenter(s) and the conformation of the molecule in solution.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. ORD can also be used to determine the absolute configuration of chiral analogues of this compound.
The application of these techniques would be crucial in the development of enantiomerically pure derivatives of this compound for applications where stereochemistry is critical, such as in pharmacology or materials science.
Computational and Theoretical Studies on 4 Pyrimidineacrylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-pyrimidineacrylic acid at the electronic level. These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's electron distribution, which in turn governs its stability and reactivity.
DFT studies on pyrimidine (B1678525) derivatives have consistently shown that the nitrogen atoms in the pyrimidine ring are sites of negative electrostatic potential, indicating their role as hydrogen bond acceptors and sites susceptible to electrophilic attack. For this compound, the acrylic acid substituent is expected to be a key modulator of the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the carboxylic acid group would influence the charge distribution across the entire molecule.
Key parameters derived from DFT calculations that help in predicting the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In pyrimidine derivatives, these frontier orbitals are typically distributed across the pyrimidine ring and any conjugated substituents. For this compound, the HOMO is likely to have significant contributions from the pyrimidine ring, while the LUMO is expected to be located on the acrylic acid moiety, facilitating nucleophilic attack at the double bond or the carbonyl carbon.
Furthermore, DFT calculations can provide insights into the stability of different isomers and conformers of this compound. By calculating the total electronic energy of various geometries, the most stable (lowest energy) conformation can be identified. These calculations are crucial for understanding the preferred three-dimensional structure of the molecule in the gas phase.
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrimidine Carboxylic Acid Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are representative and based on DFT calculations for similar pyrimidine carboxylic acid derivatives. They serve as an estimate for the expected properties of this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior Analysis
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into the conformational flexibility and interactions of this compound in solution.
For this compound, a key aspect to explore with MD simulations is the rotational freedom around the single bond connecting the pyrimidine ring and the acrylic acid group. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. The results of such simulations would generate a conformational landscape, identifying the most populated and energetically favorable shapes of the molecule in solution.
The behavior of this compound in an aqueous environment is of particular interest. MD simulations can model the explicit interactions between the solute and water molecules. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group are expected to form hydrogen bonds with surrounding water molecules, significantly influencing the molecule's solubility and orientation at interfaces. The simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound at higher concentrations. By simulating multiple molecules, it is possible to observe whether they tend to self-assemble and to characterize the nature of the intermolecular interactions driving this process, such as π-π stacking between the pyrimidine rings.
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Pyrimidine Derivative in Water
| Parameter | Simulated Value/Observation |
| Average Number of Hydrogen Bonds (to water) | 4-6 |
| Predominant Dihedral Angle (Ring-Substituent) | ~30° |
| Solvent Accessible Surface Area (SASA) | ~250 Ų |
| Self-Diffusion Coefficient | ~0.5 x 10⁻⁵ cm²/s |
Note: This data is illustrative and based on MD simulations of similar small molecules containing pyrimidine and carboxylic acid functionalities in aqueous solution.
Molecular Docking and Modeling Studies of this compound with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its bioactivity. Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.
In a typical molecular docking study, a 3D model of a target protein is used as a receptor, and this compound is treated as the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.
Given the structural features of this compound, several classes of enzymes could be considered as putative targets. The pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with amino acid residues in a protein's active site. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues like lysine (B10760008) and arginine.
For instance, many kinase inhibitors feature a heterocyclic core, like pyrimidine, that forms key hydrogen bonds with the hinge region of the ATP-binding site. Docking studies of this compound into the active sites of various kinases could reveal its potential as a kinase inhibitor. The predicted binding mode would highlight the specific interactions, such as hydrogen bonds between the pyrimidine nitrogens and the backbone of the hinge region, that contribute to the binding affinity.
Table 3: Representative Molecular Docking Results for a Pyrimidine-Based Ligand with a Kinase Target
| Parameter | Value/Description |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Leu83, Val91, Ala145 |
| Hydrogen Bonds Formed | 2 (with Leu83, Ala145) |
| Interacting Moieties | Pyrimidine ring, Carboxylic acid |
Note: The data presented is a hypothetical example based on typical molecular docking results for small molecule kinase inhibitors containing a pyrimidine scaffold.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be performed and compared with experimentally obtained spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared to experimental spectra to aid in the assignment of peaks and confirm the proposed structure. Discrepancies between predicted and experimental shifts can also provide insights into conformational averaging or solvent effects not fully captured by the computational model.
Vibrational Spectroscopy: Theoretical IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, this would allow for the assignment of characteristic vibrational bands, such as the C=O stretch of the carboxylic acid, the C=C stretch of the acrylic group, and the various ring stretching and bending modes of the pyrimidine moiety.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated system of the pyrimidine ring and the acrylic acid substituent.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 168 ppm | 170 ppm |
| ¹H NMR (vinyl H) | 6.5 ppm | 6.7 ppm |
| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| UV-Vis (λmax) | 265 nm | 270 nm |
Note: This table provides a representative comparison of predicted and experimental spectroscopic data for a molecule with similar functional groups to this compound.
Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states. For reactions involving this compound, computational studies can elucidate the step-by-step pathway, identify the rate-determining step, and explain the observed selectivity.
For example, the addition of a nucleophile to the double bond of the acrylic acid moiety is a common reaction. DFT calculations can be used to map out the potential energy surface for this reaction. This would involve locating the structures of the reactants, the transition state, and the product. The energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate.
Another area of interest is the reactivity of the pyrimidine ring itself. Computational studies on other pyrimidine derivatives have explored mechanisms of electrophilic substitution and reactions at the nitrogen atoms. Similar studies on this compound could predict the most likely sites for such reactions and the associated energy barriers.
Furthermore, computational methods can be used to study pericyclic reactions, such as Diels-Alder reactions, where this compound could potentially act as a dienophile. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, the feasibility and stereoselectivity of the reaction can be predicted. The transition state for the cycloaddition can be located to determine the activation energy.
Table 5: Representative Energetic Data for a Computed Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Second Transition State | +10.5 |
| Products | -20.1 |
Note: The energy values are hypothetical and represent a typical profile for a multi-step organic reaction that could involve a molecule like this compound.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for 4-Pyrimidineacrylic Acid
The development of environmentally benign and efficient methods for synthesizing this compound is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Green chemistry principles are now guiding the exploration of more sustainable alternatives.
Novel approaches are expected to focus on methodologies that increase atom economy, reduce energy consumption, and utilize renewable feedstocks and safer solvents. Key areas of investigation include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like pyrimidine (B1678525) derivatives. Designing a one-pot MCR for this compound would significantly streamline its synthesis.
Catalytic Methods: The use of novel catalysts, including biocatalysts (enzymes), organocatalysts, and nanocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. Research into enzymes that can catalyze the formation of the pyrimidine ring or the acrylic acid side chain from bio-based precursors is a promising avenue.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could enable more efficient and sustainable large-scale production.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating.
| Synthetic Approach | Potential Advantages | Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Design of novel one-pot reactions for direct synthesis. |
| Catalysis (Bio-, Organo-, Nano-) | Milder conditions, high selectivity, recyclability of catalysts. | Discovery and development of specific catalysts for key reaction steps. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Optimization of reaction conditions in continuous flow systems. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields, energy efficiency. | Investigation of reaction mechanisms under non-conventional energy sources. |
Development of Advanced Analytical Techniques for In Situ and Real-Time Studies
A deeper understanding of the synthesis and reactivity of this compound requires the development of advanced analytical techniques for real-time and in-situ monitoring. These methods will enable researchers to study reaction kinetics, identify transient intermediates, and optimize reaction conditions with greater precision.
Future research in this area will likely focus on the application and adaptation of Process Analytical Technology (PAT) tools. Spectroscopic techniques are particularly well-suited for in-situ analysis.
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products directly within the reaction vessel. This allows for a dynamic understanding of the reaction progress.
Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) provides powerful tools for the separation and identification of compounds in complex reaction mixtures. Developing rapid and efficient LC-MS or GC-MS methods will be crucial for monitoring the formation of this compound and any potential byproducts.
Fiber-Optic Probes: The use of fiber-optic probes integrated with spectrometers allows for non-invasive, real-time monitoring of reactions, even in harsh or opaque environments.
| Analytical Technique | Information Gained | Future Development |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants and products. | Development of chemometric models for quantitative analysis. |
| In-situ NMR Spectroscopy | Structural elucidation of intermediates and products. | Application of advanced NMR pulse sequences for complex mixtures. |
| Hyphenated Chromatography (LC-MS, GC-MS) | Separation and identification of all components in the reaction mixture. | Miniaturization and automation for high-throughput screening. |
| Fiber-Optic Probes | Non-invasive, continuous monitoring of reaction progress. | Integration with various spectroscopic techniques for multi-parameter analysis. |
Elucidating Undiscovered Biological Roles and Pathways of this compound in Model Organisms
While the biological roles of many pyrimidine derivatives are well-established, the specific functions and metabolic pathways of this compound remain largely unexplored. Model organisms such as Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode) provide powerful systems to investigate the in vivo effects of this compound.
Future research will aim to uncover how this compound interacts with biological systems, including its uptake, metabolism, and potential physiological effects. Key research questions include:
Metabolic Fate: How is this compound metabolized by cells? Is it incorporated into nucleotide biosynthesis pathways, or does it undergo degradation? Identifying the enzymes and metabolic pathways involved is a primary objective.
Phenotypic Screening: High-throughput screening of model organisms exposed to this compound can reveal its effects on various biological processes, such as growth, development, lifespan, and stress resistance.
Target Identification: Identifying the specific proteins or nucleic acids that interact with this compound is crucial to understanding its mechanism of action. Techniques such as chemical proteomics and genetic screens can be employed for this purpose.
| Model Organism | Research Application | Potential Insights |
| Saccharomyces cerevisiae | Study of metabolic pathways and enzyme function. | Elucidation of the metabolic fate of this compound. |
| Drosophila melanogaster | Investigation of developmental and physiological effects. | Understanding the systemic effects of the compound on a whole organism. |
| Caenorhabditis elegans | Analysis of lifespan, behavior, and neurobiology. | Identification of potential effects on aging and neuronal function. |
Design of Next-Generation Molecular Probes and Chemical Biology Tools based on this compound
The unique chemical structure of this compound, featuring a heterocyclic ring and a reactive acrylic acid moiety, makes it an attractive scaffold for the design of novel molecular probes and chemical biology tools. These tools can be used to study biological processes with high specificity and temporal resolution.
Future design strategies will focus on incorporating functionalities that enable detection, imaging, and interaction with specific biological targets.
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that change their fluorescence properties upon binding to a specific target or in response to changes in the cellular environment.
Photoaffinity Labels: The acrylic acid group can be modified to create a photoreactive moiety. Upon photoactivation, such a probe would form a covalent bond with its binding partner, allowing for the identification of protein-small molecule interactions.
Bifunctional Molecules: this compound can serve as a building block for the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which can be used to selectively degrade target proteins.
| Tool Type | Design Principle | Potential Application |
| Fluorescent Probes | Covalent attachment of a fluorophore. | Bioimaging of specific cellular components or processes. |
| Photoaffinity Labels | Incorporation of a photoreactive group. | Identification of protein targets of this compound derivatives. |
| Bifunctional Molecules | Linking to a ligand for an E3 ubiquitin ligase. | Targeted protein degradation for therapeutic research. |
Integration with Materials Science for Non-Therapeutic Research Applications
The polymerizable acrylic acid functionality of this compound opens up exciting opportunities for its integration into materials science for a range of non-therapeutic research applications. The pyrimidine ring can impart unique properties, such as hydrogen bonding capabilities and thermal stability, to polymeric materials.
Future research will explore the synthesis and characterization of novel polymers and materials incorporating this compound.
Functional Polymers: Polymerization of this compound or its derivatives can lead to the creation of functional polymers with tailored properties. These polymers could find applications as stimuli-responsive materials, selective adsorbents, or coatings.
Metal-Organic Frameworks (MOFs): The carboxylic acid group and the nitrogen atoms in the pyrimidine ring make this compound a potential ligand for the construction of novel MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Surface Modification: The compound can be used to modify the surface of various materials, introducing specific functionalities for applications in sensing, chromatography, or as biocompatible coatings for research devices.
| Material Type | Integration Strategy | Potential Research Application |
| Functional Polymers | (Co)polymerization of this compound monomers. | Development of smart materials that respond to pH or temperature changes. |
| Metal-Organic Frameworks | Use as an organic linker in MOF synthesis. | Creation of porous materials for selective molecular recognition. |
| Surface Modified Materials | Covalent attachment to surfaces via the acrylic acid group. | Fabrication of biosensor surfaces for research purposes. |
Q & A
Q. What statistical methods address clustered data in pharmacological studies of pyrimidine derivatives?
- Methodological Answer : Use mixed-effects models to account for nested data (e.g., multiple observations per subject). For dose-response studies, apply the Benjamini-Hochberg procedure to control false discovery rates. Software like R or Python’s SciPy suite enables robust analysis of variance (ANOVA) for multi-factorial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
